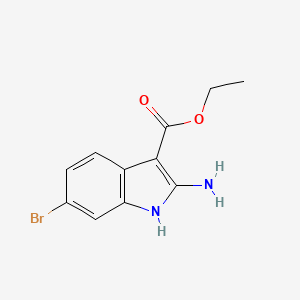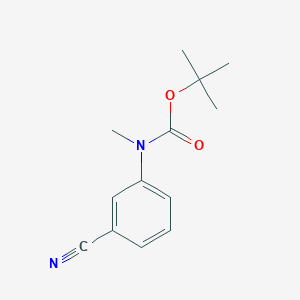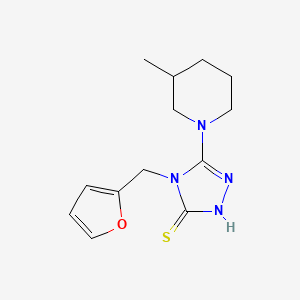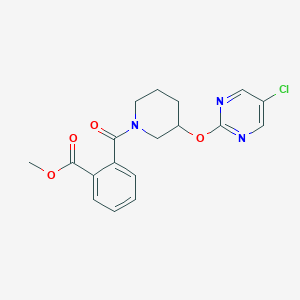
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 2092501-54-5 . It has a molecular weight of 283.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is 1S/C11H11BrN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 .Chemical Reactions Analysis
Indole derivatives, including Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate, have been the subject of various chemical reactions . They are important types of molecules and natural products that show various biologically vital properties .Physical And Chemical Properties Analysis
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate has a melting point of 172-173°C .Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Compounds :
- Researchers have synthesized various compounds from ethyl 2-amino-6-bromo-1H-indole-3-carboxylate, showing significant antibacterial activity. These compounds include ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives, which were established based on analytical and spectral data (Mir & Mulwad, 2009).
Development of Highly Diversified Pyrimido[1,2-a]indoles :
- A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been described for the synthesis of highly diversified pyrimido[1,2-a]indoles. This process features sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta et al., 2011).
Antiviral Applications :
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and its derivatives have been synthesized and evaluated for their in vitro antiviral activities, specifically against influenza A3 virus and respiratory syncytial virus (RSV). Certain compounds exhibited comparable antiviral activity to known drugs like admantadine (Ping, 2006).
Potential Glycine Site Antagonists :
- Ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate has been synthesized as an intermediate in the preparation of potential glycine site N-metyhl-D-aspartate receptor antagonists. This novel synthesis approach could contribute to the development of new therapeutic agents (Fabio & Pentassuglia, 1998).
Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin :
- Research has led to the synthesis of deaza-analogues of the bis-indole alkaloid topsentin, using ethyl 2-amino-6-bromo-1H-indole-3-carboxylate. Although these analogues showed moderate activity against certain cancer cell lines, they generally displayed no significant anticancer activity (Carbone et al., 2013).
Anti-Hepatitis B Virus Activities :
- Certain ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates exhibited significant anti-hepatitis B virus (HBV) activities, with some compounds showing greater inhibition on replication of HBV DNA than other evaluated compounds including lamivudine (Chai et al., 2006).
Safety and Hazards
The safety information for Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
The future directions for Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate and similar compounds involve further exploration of their biological activities. Indole derivatives have shown promise in the treatment of various disorders, including cancer and microbial infections . As such, they continue to be a significant focus in the field of chemistry and pharmacology .
Mecanismo De Acción
Target of Action
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have various molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 2-amino-6-bromo-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLOOCQYZSIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2631468.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)


![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)